
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a prop-2-en-1-yl group and a 2,4,4-trimethylpentan-2-yl group attached to the phenol ring, making it a unique and potentially interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
類似化合物との比較
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2,4,6-Trimethylphenol: A phenol derivative with three methyl groups attached to the aromatic ring.
4-Allyl-2,6-dimethoxyphenol: A phenol derivative with an allyl group and two methoxy groups attached to the aromatic ring.
Uniqueness
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other phenol derivatives. Its unique structure may also lead to specific interactions in biological systems or specialized applications in industry.
特性
| 113818-38-5 | |
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
3-prop-2-enyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-7-9-13-10-8-11-14(18)15(13)17(5,6)12-16(2,3)4/h7-8,10-11,18H,1,9,12H2,2-6H3 |
InChIキー |
WRFRBYDKEPHNRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


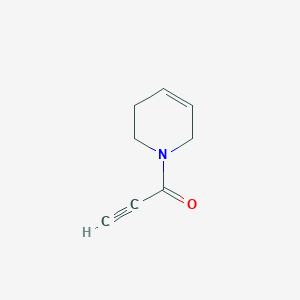
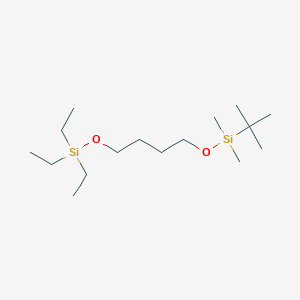
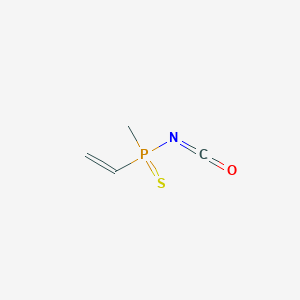
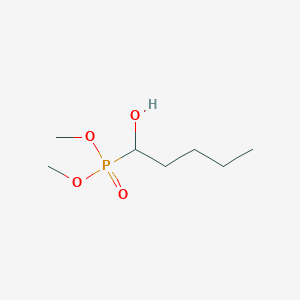

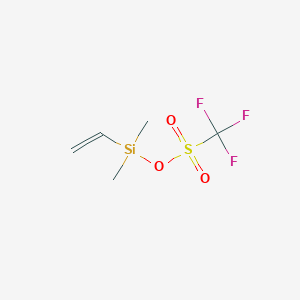
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
